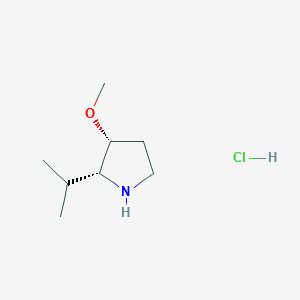

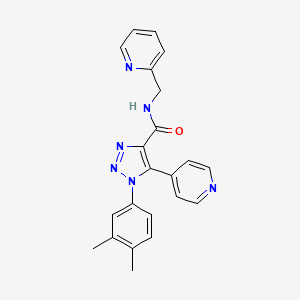

![molecular formula C16H16N2O3 B2601864 Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate CAS No. 501105-06-2](/img/structure/B2601864.png)

Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate” is a chemical compound . It has been used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with carboxylic acids and alcohols to form esters in the presence of an acid catalyst . Additionally, esters can also be synthesized from trans-esterification reactions . For example, Methyl 4-aminobenzoate has been used in the syntheses of guanidine alkaloids .

Molecular Structure Analysis

The molecular structure of similar compounds can be found in various databases . For instance, the structure of “Methyl 4-[methyl(phenylsulfonyl)amino]benzoate” is available on ChemSpider .

Chemical Reactions Analysis

Esters, a group of compounds to which “this compound” belongs, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, undergo trans-esterification reactions to form different esters, and be reduced to form alcohols or aldehydes depending on the reducing agent .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in various databases . For instance, “Methyl 4-aminobenzoate” has a molecular weight of 151.16 .

科学的研究の応用

Synthesis and Chemical Properties

- Supramolecular Polymerization: Studies have described the reaction mechanisms involving amino benzoate derivatives in supramolecular polymerization, highlighting the role of amino groups and ester functionalities in initiating polymer chain growth through specific interactions (de Greef et al., 2009).

- Crystal Engineering: Research on Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities, shows how high pressure can induce phase transitions in crystals, offering insights into the manipulation of crystal structures for material science applications (Johnstone et al., 2010).

Biological Applications

- Antibacterial and Antifungal Activity: Studies on derivatives of methyl amino benzoates have demonstrated potential antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

Environmental and Agricultural Research

- Degradation Pathways in Microorganisms: Research on Pseudomonas putida has shown how it metabolizes benzoate and related compounds, which could inform bioremediation strategies for aromatic pollutants (Cowles, Nichols, & Harwood, 2000).

Material Science

- Photopolymerization: Innovations in the field of photopolymerization include the use of certain methyl amino benzoate derivatives as photoinitiators, facilitating the development of new polymeric materials through light-induced polymerization processes (Guillaneuf et al., 2010).

Safety and Hazards

特性

IUPAC Name |

methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-18(14-6-4-3-5-7-14)16(20)17-13-10-8-12(9-11-13)15(19)21-2/h3-11H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTONTUUYRKHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

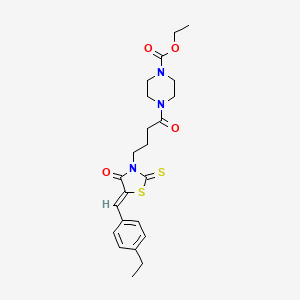

![N-[cyano(2,4-difluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2601782.png)

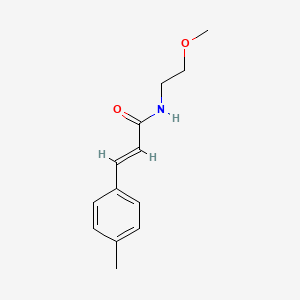

![3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2601783.png)

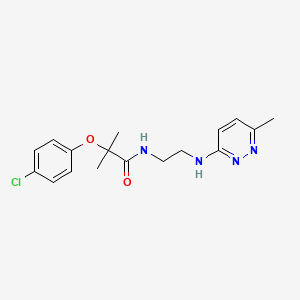

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2601786.png)

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2601787.png)

![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)

![3-Chloro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2601801.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)

![6-chloro-8'-[(dimethylamino)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B2601803.png)

![1-(2-Methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2601804.png)